molecular formula C19H30N2 B1383609 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane CAS No. 1445951-65-4

11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane

Cat. No.: B1383609
CAS No.: 1445951-65-4
M. Wt: 286.5 g/mol
InChI Key: XARHGETYFWCUFH-UHFFFAOYSA-N
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Description

11-Benzyl-2,11-Diazaspiro[67]Tetradecane is a chemical compound with the molecular formula C19H30N2 It is a spiro compound, which means it contains a unique structural feature where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a spirocyclic ketone in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane can be compared with other spiro compounds and diazaspiro compounds. Similar compounds include:

  • 2,11-Diazaspiro[6.6]Dodecane
  • 2,11-Diazaspiro[6.8]Hexadecane

These compounds share similar structural features but differ in the length of the carbon chain or the nature of the substituents. This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

11-benzyl-2,11-diazaspiro[6.7]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-2-8-18(9-3-1)16-21-14-6-11-19(12-7-15-21)10-4-5-13-20-17-19/h1-3,8-9,20H,4-7,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARHGETYFWCUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC2(C1)CCCN(CCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225356
Record name 2,11-Diazaspiro[6.7]tetradecane, 11-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-65-4
Record name 2,11-Diazaspiro[6.7]tetradecane, 11-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,11-Diazaspiro[6.7]tetradecane, 11-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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